4-Chloro-2,3-dimethylphenol
Description
Contextualization within Chlorinated Phenol (B47542) Chemistry
Chlorinated phenols are a class of organic compounds where one or more chlorine atoms are attached to a phenol molecule. wikipedia.org There are 19 distinct chlorophenols, categorized from monochlorophenols to pentachlorophenol. wikipedia.org These compounds are primarily synthesized through the electrophilic halogenation of phenol with chlorine. wikipedia.org Many chlorophenols are solid at room temperature and are noted for their strong, medicinal smell. wikipedia.org
The presence of chlorine atoms on the phenol ring significantly influences the compound's chemical behavior, including its acidity and reactivity. unl.pt Chlorinated phenols are recognized for their use as intermediates in the manufacturing of various chemicals, including pesticides, herbicides, and dyes. medwinpublishers.comresearchgate.net The environmental fate of chlorinated phenols is a significant area of research, as their persistence and potential for transformation in the environment are of considerable interest. medwinpublishers.comcdc.gov The degradation of these compounds can be influenced by factors such as pH and the degree of chlorination. cdc.govresearchgate.net
Significance of Dimethylphenols and Halogenated Phenols in Chemical Research
Dimethylphenols, also known as xylenols, are derivatives of phenol with two methyl groups. These compounds serve as crucial intermediates in a wide range of industrial applications. For instance, they are used in the production of antioxidants, resins, and plastics. solubilityofthings.comontosight.ai The position of the methyl groups on the phenol ring influences the compound's properties and, consequently, its applications. solubilityofthings.com Research into dimethylphenols also explores their potential antimicrobial properties and their behavior in various chemical reactions, which can lead to the development of new derivatives for use in pharmaceuticals and agriculture. solubilityofthings.comontosight.ai
Halogenated phenols, a broader category that includes 4-Chloro-2,3-dimethylphenol, are of significant interest due to their diverse applications and biological activities. They are used in the synthesis of flame retardants, pesticides, and pharmaceuticals. nih.govmdpi.com The type and position of the halogen atom on the phenol ring are critical in determining the compound's chemical and biological properties. mdpi.com Research in this area often focuses on understanding how halogenation affects the reactivity and potential applications of these phenolic compounds. nih.govmdpi.com
Overview of Research Trajectories for Related Chemical Entities
Research on compounds structurally related to this compound provides valuable insights into its potential properties and applications. For example, studies on other chlorinated dimethylphenols often focus on their synthesis, reactivity, and potential as building blocks for more complex molecules. The chlorination of various dimethylphenols is a key area of investigation, with an emphasis on controlling the regioselectivity of the reaction to obtain specific isomers.
Furthermore, research into the atmospheric chemistry of dimethylphenol isomers, particularly their reaction with hydroxyl radicals, is an active area of study. acs.org These studies are crucial for understanding the environmental fate of these compounds. The oxidation of dimethylphenols can lead to the formation of various products, and understanding these reaction pathways is important for atmospheric modeling. acs.org Additionally, the biological activities of halogenated phenols are a significant research focus, with studies exploring their potential as antimicrobial agents and their interactions with biological systems. nih.gov
Detailed Research Findings
The synthesis of chlorinated phenols like this compound often involves the electrophilic aromatic substitution of the corresponding phenol. For instance, the synthesis of 4-chloro-3,5-dimethylphenol (B1207549) can be achieved by reacting 3,5-dimethylphenol (B42653) with a chlorinating agent and an oxidizing agent in the presence of a cupric salt catalyst. google.com
The chemical reactivity of this compound includes oxidation to form quinones, reduction to less chlorinated phenols, and electrophilic aromatic substitution reactions. Its antimicrobial action is attributed to its ability to disrupt bacterial cell membranes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉ClO | ncats.io |
| Molecular Weight | 156.61 g/mol | fluorochem.co.uk |
| Melting Point | 114-116 °C | |
| Canonical SMILES | Cc1c(O)ccc(Cl)c1C | fluorochem.co.uk |
| InChI Key | CFCVHJRJEWDVOG-UHFFFAOYSA-N | fluorochem.co.uksigmaaldrich.com |
| Spectroscopic Technique | Expected Features | Source |
|---|---|---|
| ¹H/¹³C NMR | Aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm | |
| Mass Spectrometry (MS) | Molecular ion [M+H]⁺ at m/z 157.03 | |
| Infrared (IR) Spectroscopy | O-H stretch at 3200–3600 cm⁻¹, C-Cl stretch at 600–800 cm⁻¹ |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVHJRJEWDVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075092 | |
| Record name | 4-Chloro-2,3-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321-23-9, 1570-76-9 | |
| Record name | Chloroxylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-chloro-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,3-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,3-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 2,3 Dimethylphenol
Established and Novel Synthetic Pathways for 4-Chloro-2,3-dimethylphenol
The synthesis of this compound primarily revolves around the direct chlorination of its precursor, 2,3-dimethylphenol (B72121), and alternative routes involving substituted anilines.
Regioselective Chlorination Strategies of 2,3-Dimethylphenol Precursors
The introduction of a chlorine atom onto the 2,3-dimethylphenol ring is an electrophilic aromatic substitution reaction. The primary challenge lies in achieving regioselectivity, specifically directing the chlorine atom to the 4-position. The hydroxyl and methyl groups on the phenol (B47542) ring are ortho- and para-directing, making the control of the reaction crucial to obtain the desired isomer.
One common method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. acs.org The reaction is typically carried out in a suitable solvent like dichloromethane. acs.org The process can be summarized as follows: 2,3-xylenol is dissolved in dichloromethane, and sulfuryl chloride is added slowly at a controlled temperature. acs.org After the reaction, the mixture is worked up to isolate the this compound. acs.org
Various catalysts and reaction modifiers have been investigated to enhance the para-selectivity of the chlorination of phenols. researchgate.netencyclopedia.pubresearchgate.net For instance, sulfur-containing catalysts, such as dialkyl sulfides, cyclic sulfides like tetrahydrothiopyran, and poly(alkylene sulfide)s, have shown to significantly improve the para/ortho isomer ratio when used with sulfuryl chloride. encyclopedia.pubcardiff.ac.uk These catalysts are believed to work by forming a complex with the chlorinating agent, which then selectively delivers the chlorine to the sterically less hindered para position. researchgate.net Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can also be employed as activators in these reactions. researchgate.netresearchgate.net
The table below summarizes a selection of chlorination methods for phenolic compounds, highlighting the reagents and the resulting selectivity.
| Precursor | Chlorinating Agent | Catalyst/Modifier | Key Observation | Reference |
| 2,3-Xylenol | Sulfuryl Chloride | None | Direct chlorination | acs.org |
| Phenols | Sulfuryl Chloride | Poly(alkylene sulfide)s | High para-selectivity | encyclopedia.pub |
| o-Cresol | Sulfuryl Chloride | Tetrahydrothiopyran | High yield of 4-chloro-o-cresol | cardiff.ac.uk |
| m-Xylenol | Sulfuryl Chloride | Dithiaalkanes | High para-selectivity | encyclopedia.pub |
Alternative Synthetic Routes from Substituted Anilines via Diazotization
An alternative synthetic approach to this compound involves the diazotization of a corresponding substituted aniline (B41778). This multi-step process begins with an appropriately substituted aniline, which is then converted into a diazonium salt. Diazonium salts are versatile intermediates in organic synthesis. researchgate.net
The general procedure involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid, at low temperatures. google.com The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction or a related transformation to introduce the chloro and hydroxyl groups. However, direct conversion of the diazonium salt to the corresponding phenol can be achieved by heating the aqueous solution of the diazonium salt. The introduction of the chlorine atom would typically be performed on the aniline precursor before diazotization.
While this method offers an alternative, the direct chlorination of 2,3-dimethylphenol is often more direct for this specific compound. The stability of diazonium salts can be a concern, as they can be explosive when isolated in a dry state. researchgate.net
Catalytic Approaches in Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. In the context of this compound synthesis, catalytic approaches are primarily focused on the regioselective chlorination step.
As mentioned previously, various sulfur-containing compounds have been developed as catalysts to direct the chlorination of phenols to the para position. encyclopedia.pub Poly(alkylene sulfide)s, in particular, have been used commercially for the production of 4-chloro-3,5-dimethylphenol (B1207549), a related compound, highlighting the industrial relevance of this catalytic strategy. encyclopedia.pub
Copper salts, such as copper(II) chloride, have also been employed as catalysts in the oxidative chlorination of phenols. google.comgoogle.com In these systems, an oxidizing agent, such as oxygen or hydrogen peroxide, is used in conjunction with a chlorine source like hydrochloric acid. google.comgoogle.com The proposed mechanism involves a one-electron transfer from the phenol to the copper(II) salt, forming a radical intermediate that is then captured by a chlorine atom. researchgate.net
Derivatization Chemistry and Analog Synthesis for Research Purposes
The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide range of analogs for research purposes, such as in the development of new biologically active molecules.
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional handle for derivatization. It can undergo a variety of reactions, including etherification and esterification.
Etherification: The hydroxyl group can be converted to an ether by reacting this compound with an alkyl halide or other electrophile in the presence of a base. For example, methylation can be achieved using dimethyl sulfate (B86663) and potassium carbonate in acetone. This reaction, when applied to a similar compound, 4-chloro-2,6-dimethylphenol, resulted in a 96% yield of the corresponding O-methylated product.
Esterification: Esters can be formed by reacting the phenol with an acyl chloride or an acid anhydride (B1165640). For instance, derivatization with 2-sulfobenzoic anhydride has been used to create derivatives for analysis by mass spectrometry. nih.gov Another example involves the reaction with acetic anhydride for the analysis of chlorophenols. researchgate.net
Pentafluorobenzyl Ether Formation: For analytical purposes, especially in gas chromatography, phenols can be derivatized to form pentafluorobenzyl ethers using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr). settek.comepa.gov This derivatization enhances the volatility and detectability of the phenolic compounds. epa.gov
The table below provides examples of derivatization reactions involving the phenolic hydroxyl group.
| Reagent | Reaction Type | Product Type | Purpose | Reference |
| Dimethyl sulfate | Etherification | Methyl ether | Synthesis | |
| 2-Sulfobenzoic anhydride | Esterification | Sulfonate ester | Analysis | nih.gov |
| Acetic anhydride | Esterification | Acetate ester | Analysis | researchgate.net |
| PFBBr | Etherification | Pentafluorobenzyl ether | Analysis | settek.comepa.gov |
Modifications of the Aromatic Ring and Alkyl Substituents
The aromatic ring and the methyl groups of this compound can also be sites for further chemical transformations, although these are generally less common than modifications at the hydroxyl group.
Further Electrophilic Aromatic Substitution: The aromatic ring can potentially undergo further electrophilic substitution reactions, such as nitration or sulfonation. The positions of these substitutions would be directed by the existing hydroxyl, chloro, and methyl groups.
Oxidation of Alkyl Substituents: The methyl groups could potentially be oxidized to carboxylic acids or other oxidized forms under strong oxidizing conditions.
Cross-Coupling Reactions: More advanced synthetic strategies could involve cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds on the aromatic ring. This would typically require prior functionalization of the ring, for example, by introducing a bromo or iodo substituent. Research has been conducted on the Suzuki reaction of 4-chloro-3,5-dimethylphenol to synthesize new derivatives. researchgate.net
These modifications allow for the creation of a diverse library of compounds based on the this compound scaffold, enabling further investigation into their chemical and biological properties.
Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2,3 Dimethylphenol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Chloro-2,3-dimethylphenol. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
In ¹H NMR spectroscopy, the asymmetric substitution pattern of this compound leads to complex multiplets for the aromatic protons, which typically appear in the chemical shift range of δ 6.8–7.2 ppm. The signals for the two methyl groups are expected at δ 2.2–2.5 ppm. The distinct chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the substitution pattern on the phenol (B47542) ring.
¹³C NMR spectroscopy provides further confirmation of the structure by identifying the chemical shifts of each carbon atom in the molecule. The carbon atoms in the aromatic ring and the methyl groups will have characteristic chemical shifts, which can be compared to predicted values or reference spectra for verification. For instance, predicted ¹³C NMR data for the related compound 2,3-dimethylphenol (B72121) shows distinct signals for all carbon atoms in the molecule.
Table 1: Predicted NMR Data for Related Dimethylphenols
| Compound | Spectrum Type | Solvent | Frequency | Predicted Peaks |
| 2,3-Dimethylphenol | ¹³C NMR | D₂O | 800 MHz | Multiple peaks corresponding to the different carbon environments. |
| 3,5-Dimethylphenol (B42653) | ¹H NMR | D₂O | 100 MHz | Predicted spectral data available. foodb.ca |
| 3,5-Dimethylphenol | ¹³C NMR | D₂O | 100 MHz | Predicted spectral data available. foodb.ca |
Note: This table contains data for related compounds to illustrate the type of information obtained from NMR spectroscopy. Specific experimental data for this compound should be obtained for precise structural confirmation.
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry (MS) is a powerful technique for both the identification and quantification of this compound. It provides information about the molecular weight and fragmentation pattern of the compound.
When analyzed by MS, this compound will produce a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of 156.61 g/mol . For instance, a confirmation of the molecular ion [M+H]⁺ at m/z 157.03 is a key indicator. The fragmentation pattern, which results from the cleavage of the molecule within the mass spectrometer, provides further structural information. For chlorophenols, a common fragmentation pathway involves the loss of a chlorine atom or a methyl group.
Various MS ionization techniques can be employed, with Electron Ionization (EI) being common for GC-MS analysis. The resulting mass spectrum is a unique fingerprint of the compound that can be compared to spectral libraries for identification. For example, the NIST Mass Spectrometry Data Center provides reference mass spectra for related compounds like 4-chloro-2,6-dimethylphenol. nih.govnist.gov
Chromatographic Separation Methodologies
Chromatographic techniques are essential for separating this compound from other compounds in a mixture, enabling its accurate identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive method for the analysis of phenolic compounds, including this compound. researchgate.netnih.govmatec-conferences.org Due to the polarity of phenolic compounds, a derivatization step is often required to increase their volatility for GC analysis. researchgate.netnih.gov A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether. acs.org
The derivatized this compound is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. matec-conferences.org The separated compound then enters the mass spectrometer for detection and identification based on its mass spectrum. matec-conferences.org GC-MS methods can achieve low detection limits, with one study reporting a quantification limit of 0.29 ng/L for 4-chloro-3,5-dimethylphenol (B1207549) in water samples. researchgate.net
Table 2: Example GC-MS Method Parameters for Phenolic Compounds
| Parameter | Value |
| Column | SGE forte BPX-5 capillary: 30 m × 0.25 mm; df = 0.25 µm researchgate.net |
| Injector Temperature | 280 °C nih.gov |
| Detector Temperature | 290 °C nih.gov |
| Electron Energy | 70 eV nih.gov |
| Derivatization Agent | BSTFA + TMCS acs.org |
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful techniques for the analysis of chlorophenols. nih.govnih.gov These methods are particularly suitable for analyzing less volatile or thermally labile compounds without the need for derivatization.
In HPLC, this compound is separated on a reversed-phase column, such as a C18 column, using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or acetic acid to improve peak shape. uobaghdad.edu.iqmdpi.comlcms.cz Detection can be achieved using a diode array detector (DAD) or a mass spectrometer. mdpi.com
UPLC-MS/MS offers enhanced sensitivity and selectivity. nih.gov This technique uses smaller particle size columns for faster and more efficient separations. lcms.cz The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (MRM), which significantly reduces background noise and improves quantification limits by monitoring specific precursor-to-product ion transitions. unl.pt For chlorophenols, the transition from the deprotonated molecule [M-H]⁻ to the fragment ion [M-H-HCl]⁻ is often monitored. unl.pt
Table 3: Example HPLC Method Parameters for Phenolic Compounds
| Parameter | Value |
| Column | Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) mdpi.com |
| Mobile Phase | Gradient of 0.1% H₃PO₄ in water and acetonitrile mdpi.com |
| Flow Rate | 0.6 mL/min mdpi.com |
| Detection | Diode Array Detector (DAD) mdpi.com |
Validation and Uncertainty Estimation in Analytical Protocols for Environmental and Biological Matrices
The validation of analytical methods is crucial to ensure the reliability and accuracy of results when analyzing this compound in complex environmental and biological samples. scielo.brsrce.hr Method validation involves assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity. srce.hr
For environmental matrices like water, methods are validated to comply with regulatory limits. scielo.br This often involves spiking known concentrations of the analyte into blank matrices to determine recovery rates and ensure the method's accuracy. scispace.com For instance, recovery rates for phenolic compounds in water have been reported to be between 82.5% and 115%. researchgate.net
In biological matrices, such as fish tissue or plasma, the complexity of the sample requires robust extraction and clean-up procedures to minimize matrix effects. nih.govresearchgate.net Validation in these matrices ensures that the method can accurately quantify the target compound despite the presence of interfering substances.
Uncertainty estimation is an integral part of method validation and provides a quantitative measure of the doubt associated with a measurement result. srce.hr It takes into account all potential sources of error in the analytical process, from sample collection to final data analysis. For low-level analysis of pollutants, understanding and minimizing uncertainty is critical for making informed decisions about environmental quality and potential risks. srce.hr Interlaboratory studies are also a valuable tool for validating methods and assessing their reproducibility across different laboratories. srce.hr
Quantitative Structure Activity Relationship Qsar and Structure Toxicity Relationship Qstr Studies of 4 Chloro 2,3 Dimethylphenol
Development and Validation of Predictive Models for Toxicological Endpoints
The development of robust predictive models for the toxicological endpoints of 4-Chloro-2,3-dimethylphenol and related phenolic compounds is a significant area of research. These models are crucial for environmental risk assessment and the design of safer chemicals. The process involves correlating various molecular descriptors with observed biological activities to create a predictive framework.
Correlation of Molecular Descriptors with Biological Activity
A variety of molecular descriptors are employed to quantify the physicochemical properties of molecules like this compound, which are then correlated with their biological or toxicological activities. Key descriptors include:
LogP (Octanol-Water Partition Coefficient): This descriptor measures the hydrophobicity of a molecule. For phenolic compounds, hydrophobicity is a critical factor in their ability to cross cell membranes and interact with intracellular targets. jst.go.jpajrconline.org A higher logP value generally indicates greater lipophilicity and, often, higher toxicity. jst.go.jp
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): ELUMO is a quantum chemical descriptor that relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater propensity to accept electrons, which can be important in various toxic mechanisms, including electrophilic attack on biological macromolecules.
NCl (Number of Chlorine Atoms): The presence and number of chlorine atoms can significantly influence the electronic properties and reactivity of a phenolic compound. Chlorine atoms are electron-withdrawing and can affect the acidity (pKa) and oxidative potential of the molecule.
Studies have shown that for a series of phenols, a combination of descriptors often provides the best correlation with toxicity. For instance, a two-term QSAR model incorporating both logP and ELUMO has been successfully developed to predict the toxicity of a large set of phenolic compounds. fiu.edu
The following table provides a summary of key molecular descriptors for this compound and their general role in predicting biological activity.
| Molecular Descriptor | Description | Relevance to Biological Activity |
| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | Influences membrane permeability and distribution into biological tissues. jst.go.jpajrconline.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, an indicator of electrophilicity. | Relates to the potential for covalent interactions with biological nucleophiles. |
| NCl | Number of chlorine atoms. | Affects electronic properties, lipophilicity, and metabolic stability. |
| pKa | Acid dissociation constant. | Determines the degree of ionization at a given pH, which affects bioavailability and interaction with charged biological molecules. jst.go.jp |
Statistical Methods for QSAR/QSTR Model Development and Validation
Several statistical methods are utilized to develop and validate QSAR and QSTR models, ensuring their robustness and predictive power. These methods establish the mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
Multiple Linear Regression (MLR): MLR is a widely used statistical technique that models the linear relationship between a dependent variable and one or more independent variables. It is a straightforward method for developing transparent and easily interpretable QSAR models.
Partial Least Squares (PLS): PLS is particularly useful when dealing with a large number of correlated predictor variables, which is common in QSAR studies. fiu.edunih.gov It reduces the dimensionality of the data by creating latent variables that capture the maximum covariance between the descriptors and the biological activity. nih.gov
Principal Component Regression (PCR): Similar to PLS, PCR is a dimensionality reduction technique. fiu.edu It first performs a principal component analysis (PCA) on the independent variables to create uncorrelated principal components, which are then used as predictors in a regression model.
The validation of these models is a critical step to ensure their reliability for predicting the toxicity of new or untested chemicals. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. A well-validated model will have high correlation coefficients (R²) and low standard errors of prediction.
Investigation of Structure-Dependent Toxicological Mechanisms
QSAR and QSTR studies not only predict toxicity but also provide insights into the underlying toxicological mechanisms. For phenolic compounds like this compound, the primary mechanism of toxicity is often related to membrane disruption. The lipophilicity of the compound allows it to partition into the lipid bilayer of cell membranes, leading to increased membrane fluidity and permeability. This can disrupt vital cellular processes, such as oxidative phosphorylation in mitochondria.
The electronic properties of the phenol (B47542), influenced by substituents like chlorine and methyl groups, also play a crucial role. The electron-withdrawing nature of the chlorine atom can enhance the acidity of the phenolic hydroxyl group, affecting its interaction with proteins and other biological targets. Furthermore, the potential for the formation of reactive phenoxyl radicals through metabolic activation can lead to oxidative stress and cellular damage.
Comparative QSAR/QSTR Analyses with Related Chlorophenols and Xylenols
By comparing the QSAR models for different classes of phenols, researchers can identify trends in toxicity. For example, it is generally observed that increasing the number of chlorine atoms on the phenol ring increases toxicity up to a certain point, due to a combination of increased lipophilicity and electronic effects. fiu.edu Similarly, the position of the methyl groups on the ring can influence both the lipophilicity and the steric hindrance around the hydroxyl group, thereby affecting the compound's interaction with biological targets.
A study comparing the estrogenic activities of various persistent organic pollutants, including 4-Chloro-3-methylphenol, utilized PLS and support vector machine (SVM) methods to build predictive QSAR models. researchgate.net Another study on the toxicity of halogenated phenols to Tetrahymena pyriformis included 4-chloro-3,5-dimethylphenol (B1207549) in its dataset for developing MLR and artificial neural network (ANN) models. These comparative analyses provide a broader understanding of the structure-toxicity landscape for this class of compounds.
The following table presents a comparative overview of toxicity data for this compound and related compounds, highlighting the influence of substitution patterns.
| Compound | Organism | Toxic Endpoint | Observed Toxicity (pIC50) | Reference |
| 4-Chloro-2-methylphenol | Chlorella vulgaris | Growth Inhibition | 0.8550 | doi.org |
| 2,3-Dimethylphenol (B72121) | Chlorella vulgaris | Growth Inhibition | 0.3872 | |
| 4-Chloro-3-methylphenol | Chlorella vulgaris | Growth Inhibition | 1.1718 | doi.org |
| 4-Chlorophenol | Tetrahymena pyriformis | Growth Inhibition | 0.545 | |
| 4-Chloro-3,5-dimethylphenol | Tetrahymena pyriformis | Growth Inhibition | 1.201 |
Environmental Chemistry and Fate of 4 Chloro 2,3 Dimethylphenol
Degradation Pathways and Kinetics in Environmental Compartments
The breakdown of 4-chloro-2,3-dimethylphenol in the environment occurs through several mechanisms, including advanced oxidation processes, photolysis, hydrolysis, and microbial action. The efficiency and rate of these degradation pathways are influenced by a variety of environmental factors.
Advanced Oxidation Processes (AOPs) for Degradation in Aqueous Media
Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like this compound in water. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively attack and break down the molecular structure of the compound. nih.gov
UV/Ozone (UV/O₃): The combination of ultraviolet (UV) radiation and ozone (O₃) has shown a pronounced synergistic effect in the degradation of chlorinated phenols. researchgate.netnih.gov Studies on the closely related isomer, 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), revealed that the UV/O₃ process can lead to almost complete elimination of total organic carbon (TOC) within 75 minutes. researchgate.netnih.gov The efficiency of this process is influenced by factors such as pH, ozone dosage, temperature, and the initial concentration of the pollutant. researchgate.net For PCMX, optimal degradation was observed at a pH of 4.0 and a temperature of 20°C. researchgate.netnih.gov The degradation pathway involves the formation of various aromatic intermediates, including 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone. researchgate.netnih.gov
Fenton-like Reactions: Fenton and Fenton-like reactions, which involve the use of iron catalysts and hydrogen peroxide (H₂O₂), are another powerful AOP for degrading chlorinated phenols. nih.govbohrium.com For instance, a heterogeneous Fenton-like system using nanoscale zero-valent iron (nZVI) and H₂O₂ achieved complete decomposition of PCMX within 30 minutes at a neutral pH. nih.govresearchgate.net The primary mechanism is the attack by hydroxyl radicals, particularly those bonded to the surface of the catalyst. researchgate.net The degradation pathway of PCMX in this system involves the initial loss of the chloride ion to form 2,6-dimethylhydroquinone. nih.gov The efficiency of Fenton-like reactions can be enhanced by various factors, including the use of bimetallic catalysts like Cu⁰-Fe₃O₄, which can accelerate the recycling of iron ions. bohrium.com Furthermore, pre-illuminated silver-deposited titanium dioxide (Ag/TiO₂) can act as a reusable Fenton-like material, activating H₂O₂ to generate hydroxyl radicals in the dark for the degradation of compounds like 4-chlorophenol. bohrium.com
Photolytic and Hydrolytic Degradation Processes
Photolysis: this compound has an absorption spectrum that includes wavelengths near 280 nm, with a tail extending to around 300 nm, making it susceptible to photolytic degradation by sunlight. oecd.org In an aqueous solution, exposure to simulated summer sunlight resulted in a photolytic half-life of approximately 4 days. oecd.org However, under conditions more representative of European surface waters, the calculated half-life for photolytic degradation is significantly longer, estimated at 301 days on an annual average and 715 days in winter, suggesting that photolysis in these waters is a negligible degradation pathway. oecd.org In the atmosphere, however, the compound is expected to degrade more rapidly. The calculated atmospheric half-life, based on its reaction with hydroxyl radicals, is about 30 hours. oecd.org
Hydrolysis: Information specifically on the hydrolytic degradation of this compound is limited in the provided search results. However, phenolic compounds are generally stable to hydrolysis under typical environmental pH conditions.
Microbial and Enzymatic Biodegradation Mechanisms
Microbial degradation is a key process in the natural attenuation of this compound in the environment. The compound is considered to be readily biodegradable. oecd.org Various microorganisms have demonstrated the ability to break down this and structurally similar compounds.
Bacteria such as Alcaligenes eutrophus JMP 134 can cometabolize dimethylphenols, including 2,3-dimethylphenol (B72121), via an ortho-cleavage pathway, leading to the formation of dimethylmuconolactones. asm.org In some cases, such as with 2,4-dimethylphenol, this can result in the accumulation of dead-end products. asm.org The degradation of phenolic compounds by bacteria like Pseudomonas species can occur through different catabolic pathways, including meta- and ortho-cleavage pathways. nih.gov For example, Pseudomonas mendocina utilizes a meta-cleavage pathway, while Pseudomonas fluorescens employs an ortho-cleavage pathway for the degradation of p-cresol, and these pathways can be induced by dimethylphenols. nih.gov
Fungi also play a role in the biodegradation of chlorinated phenols. For example, Aspergillus awamori and Trichosporon cutaneum have been shown to degrade a range of phenolic derivatives, although the degradation of 4-chloro-3,5-dimethylphenol (chloroxylenol) was found to be very slow by a mixed culture of these immobilized fungi. tandfonline.com In contrast, other studies have shown that fungi like Cunninghamella elegans and Trametes versicolor can eliminate over 70% of chloroxylenol, with degradation proceeding through reactions like dechlorination, hydroxylation, and oxidation catalyzed by enzymes such as cytochrome P450 and laccase. mdpi.com
Environmental Distribution and Partitioning Behavior
The environmental distribution of this compound is governed by its physicochemical properties. Based on a Mackay fugacity level 1 calculation, it is expected to partition primarily into water (56%) and air (33%), with smaller amounts distributing to soil (6%) and sediment (5%). oecd.org This indicates a tendency for the compound to be mobile in the environment, with significant potential for transport in both aquatic and atmospheric systems. The compound has a moderate hydrophobicity, with a log P value of approximately 2.8.
Formation as an Environmental Metabolite or Byproduct
This compound can enter the environment as a byproduct of industrial processes and as a degradation product of certain pesticides. oecd.orgpjoes.com It is a known impurity in the production of phenoxy herbicides such as MCPA (4-chloro-2-methylphenoxy acetic acid), MCPB (4-chloro-2-methylphenoxy butyric acid), and mecoprop. oecd.org The concentration of this impurity in MCPA technical products can range from 0.2% to 0.5%, and in some cases has been reported to be as high as 4%. oecd.org
Furthermore, the degradation of phenoxy herbicides in the environment can lead to the formation of this compound. For example, the irradiation of a solution of MCPA with simulated sunlight has been shown to result in the formation of this compound. oecd.org The environmental transformation of MCPA can also lead to the formation of 2-methylphenol. pjoes.com The degradation of other pesticides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), can also produce various chlorophenols. pjoes.com
Ecotoxicological Assessments and Ecological Impact of 4 Chloro 2,3 Dimethylphenol
Toxicity Studies on Aquatic Organisms (e.g., Fish, Daphnids, Algae)
4-Chloro-2,3-dimethylphenol is classified as very toxic to aquatic organisms. oecd.org Studies have been conducted to determine its acute and chronic effects on various aquatic species, providing critical data for environmental risk assessments.
Fish: Acute toxicity tests on fish have shown LC50 (96h) values ranging from 2.3 to 6.6 mg/L. oecd.org A chronic toxicity study over 28 days established a No-Observed-Effect Concentration (NOEC) of 0.5 mg/L for fish, with observed effects including histopathological changes in the kidneys and liver. oecd.org
Daphnids: Daphnids, a crucial component of freshwater ecosystems, exhibit high sensitivity to this compound. The 48-hour EC50 for daphnids ranges from 0.29 to 1.0 mg/L. oecd.org A 21-day reproduction study on Daphnia magna determined a NOEC of 0.55 mg/L. oecd.org
Algae: The 96-hour EC50 for algae is 8.2 mg/L, with a 10% effective concentration (EC10) of 0.89 mg/L over the same period. oecd.org The presence of data from long-term and reproduction studies on multiple trophic levels, such as the algae EC10 and the NOECs for fish and daphnids, allows for a more refined risk assessment. oecd.org
Interactive Data Table: Aquatic Toxicity of this compound
| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference |
| Fish | 96 hours | LC50 | 2.3 - 6.6 | oecd.org |
| Fish | 28 days | NOEC | 0.5 | oecd.org |
| Daphnids | 48 hours | EC50 | 0.29 - 1.0 | oecd.org |
| Daphnia magna | 21 days | NOEC | 0.55 | oecd.org |
| Algae | 96 hours | EC50 | 8.2 | oecd.org |
| Algae | 96 hours | EC10 | 0.89 | oecd.org |
Effects on Terrestrial Ecosystems and Soil Organisms
Information on the direct ecotoxicological effects of this compound on soil organisms is limited. oecd.org In the absence of specific data, the equilibrium partitioning method has been employed to estimate a Predicted No-Effect Concentration for soil (PNECsoil) of 0.36 mg/kg. oecd.org
The environmental distribution of this compound, as calculated by a Mackay fugacity level 1 model, is expected to be 33% in air, 56% in water, 6% in soil, and 5% in sediment. oecd.org While direct releases to soil are a concern, a significant portion of the compound's presence in the terrestrial environment may be due to partitioning from other environmental compartments. The adsorption of this compound to soil is influenced by its octanol-water partition coefficient (Kow) and the pH of the soil. oecd.org With a pKa of 9.71, its adsorptive capacity and subsequent leaching potential are pH-dependent. oecd.org In more alkaline soils, the ionic form is more prevalent, leading to increased adsorption and reduced leaching. Conversely, in acidic soils, leaching may be more likely. oecd.org
Assessment of Bioaccumulation Potential in Environmental Food Chains
The bioaccumulation potential of this compound is considered to be low. oecd.org This assessment is supported by a bioaccumulation study conducted on the orange-red killifish (Oryzias latipes) over a 42-day period. At a concentration of 2 µg/L, the bioconcentration factor (BCF) ranged from 6.4 to 14. oecd.org When the concentration was increased to 20 µg/L, the BCF was observed to be between 8.2 and 28. oecd.org These BCF values, which are significantly below the threshold that typically indicates a high potential for bioaccumulation, suggest that the substance is not likely to magnify significantly in aquatic food chains. oecd.org
Interactive Data Table: Bioaccumulation of this compound
| Species | Exposure Duration | Exposure Concentration (µg/L) | Bioconcentration Factor (BCF) | Reference |
| Orange-red killifish (Oryzias latipes) | 42 days | 2 | 6.4 - 14 | oecd.org |
| Orange-red killifish (Oryzias latipes) | 42 days | 20 | 8.2 - 28 | oecd.org |
Environmental Risk Characterization and Prioritization
The PEC for sewage treatment plants is estimated to be between 0.0013 mg/L and 0.004 mg/L. oecd.org The PNEC for microorganisms in a sewage treatment plant, derived from the EC50 for respiration inhibition and an assessment factor of 100, is 0.55 mg/L. oecd.org Given that the PEC is significantly lower than the PNEC, the risk to microorganisms in these facilities is not expected. oecd.org
For the aquatic environment, the PNEC is 0.05 mg/L. oecd.org As the predicted environmental concentrations are lower than this value, a local risk for aquatic organisms is not anticipated. oecd.org Similarly, the risk to soil organisms is not expected, as the predicted environmental concentration in soil (0.00000088 - 0.000002 mg/kg) is well below the PNECsoil of 0.36 mg/kg. oecd.org
Advanced Research Directions and Emerging Areas for 4 Chloro 2,3 Dimethylphenol
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the properties and interactions of 4-Chloro-2,3-dimethylphenol at a molecular level. These in silico approaches allow researchers to predict and analyze various characteristics without the need for extensive laboratory experiments.
Theoretical studies can predict the physicochemical properties of this compound, such as its hydrophobicity (logP) and stability. For instance, computational tools can estimate the logP value, which is crucial for understanding its environmental partitioning and bioaccumulation potential. Quantum chemical descriptors are also employed to develop Quantitative Structure-Toxicity Relationship (QSTR) models. These models correlate the molecular structure of phenols with their toxicity, enabling the prediction of the adverse effects of untested compounds.
Molecular dynamics simulations can provide insights into the interactions of this compound with biological macromolecules. For example, simulations can elucidate how the compound binds to and disrupts bacterial cell membranes, which is the primary mechanism of its antimicrobial action. The hydroxyl group of the phenol (B47542) is known to interact with proteins in the bacterial cell membrane, leading to cell leakage and death.
Furthermore, computational methods are instrumental in predicting the pKa of phenolic compounds, a key parameter influencing their behavior in different environments. mdpi.com Accurate pKa determination helps in understanding the ionization state of this compound at various pH levels, which in turn affects its solubility, reactivity, and biological activity. mdpi.com
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Source |
| Molecular Weight | 156.61 g/mol | |
| LogP (Hydrophobicity) | ~2.8 | |
| pKa | Weakly acidic, around 10.5 for the parent compound 2,3-Dimethylphenol (B72121) | ontosight.ai |
Investigations into Metabolic Pathways in Biological Systems
Understanding the metabolic fate of this compound in various organisms is crucial for assessing its potential for bioaccumulation and toxicity. Research in this area focuses on identifying the enzymatic reactions involved in its transformation and the resulting metabolites.
In some microorganisms, the degradation of chlorinated phenols is initiated by the cleavage of the ether bond, followed by hydroxylation of the phenolic product to form a catechol. For example, the bacterium Alcaligenes eutrophus JMP 134 can metabolize related compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). This process often involves ortho-cleavage pathways. asm.org
The metabolic pathways can vary between different organisms. In some cases, the initial step involves the oxidation of the methyl groups. The resulting metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate (B86663), which generally increases their water solubility and facilitates excretion.
In silico tools are also being used to predict the metabolic pathways of compounds like this compound. pensoft.net These prediction models can identify potential sites of metabolism, such as hydroxylation of the aromatic ring, and the enzymes likely involved, such as cytochrome P450s. pensoft.net
Development of Novel Remediation Technologies for Environmental Contamination
Due to its presence in the environment, primarily from its use as a biocide and its formation as a degradation product of pesticides, there is a growing need for effective remediation technologies to remove this compound from contaminated soil and water. pjoes.commdpi.com
Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of persistent organic pollutants. mdpi.comnih.gov These methods generate highly reactive hydroxyl radicals that can break down the complex structure of this compound into simpler, less toxic compounds. researchgate.net Examples of AOPs that have been investigated for the degradation of related compounds include:
UV/Ozone (O₃): This combination has shown a synergistic effect, leading to the nearly complete elimination of total organic carbon (TOC) for similar compounds. nih.gov
Heterogeneous Fenton-like reactions: Using nanoscale zero-valent iron (nZVI) as a catalyst, this process has demonstrated efficient degradation of 4-chloro-3,5-dimethylphenol (B1207549). nih.gov
UV/Persulfate: This process has also been explored for the removal of related chlorophenols. researchgate.net
Bioremediation, which utilizes microorganisms to break down contaminants, is another important area of research. asm.org Identifying and cultivating microbial strains with the ability to degrade this compound and other chlorinated phenols is a key focus. asm.org For example, some bacteria can utilize these compounds as a source of carbon and energy.
Integrated Multi-Omics Approaches in Ecotoxicology
To gain a deeper understanding of the toxicological effects of this compound on ecosystems, researchers are increasingly employing integrated multi-omics approaches. These studies combine genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biological responses of organisms to chemical exposure.
Transcriptomic analysis, for instance, can reveal which genes are up- or down-regulated in an organism upon exposure to this compound. nih.gov This can provide clues about the cellular pathways that are affected, such as those involved in stress response, metabolism, and DNA repair. nih.gov For example, in studies with similar compounds, genes encoding for enzymes involved in meta-cleavage pathways were significantly upregulated. nih.gov
Proteomics can identify changes in the protein expression profile of an organism, offering insights into the functional consequences of gene expression changes. Metabolomics, the study of small molecules (metabolites), can reveal alterations in metabolic pathways and help to identify biomarkers of exposure and effect.
By integrating data from these different "omics" platforms, scientists can construct a more complete picture of the mechanisms of toxicity and the potential for adverse outcomes in individuals and populations. This comprehensive approach is essential for a more accurate and predictive ecotoxicological risk assessment.
Comprehensive Risk Assessment Frameworks and Regulatory Science
A thorough understanding of the potential risks associated with this compound is essential for its safe use and for the protection of human health and the environment. Comprehensive risk assessment frameworks integrate data from various sources, including physicochemical properties, environmental fate, and toxicological studies.
The risk assessment process for a chemical like this compound involves several key steps:
Hazard Identification: Determining the potential adverse effects of the compound. oecd.org
Dose-Response Assessment: Quantifying the relationship between the dose of the compound and the incidence of adverse effects. oecd.org
Exposure Assessment: Estimating the extent of human and environmental exposure to the compound. oecd.org
Risk Characterization: Integrating the information from the previous steps to estimate the probability of adverse effects occurring under specific exposure scenarios. oecd.org
Regulatory science plays a crucial role in this process by providing the scientific and technical basis for regulatory decisions. This includes the development and validation of new testing methods, the establishment of acceptable exposure limits, and the communication of risk information to the public and to policymakers.
For related compounds, risk assessments have considered various exposure scenarios, including occupational exposure at production sites and consumer exposure through products containing the chemical as an impurity. oecd.org These assessments have also evaluated the potential risks to aquatic organisms and other environmental compartments. oecd.org
Q & A
Q. What are the key physicochemical properties of 4-Chloro-2,3-dimethylphenol critical for experimental design?
- Methodological Answer: Researchers should prioritize measuring:
-
Solubility : Hydrophobicity (logP) can be predicted via computational tools like ACD/Labs Percepta , though experimental validation in solvents (e.g., ethanol, DMSO) is advised.
-
Stability : Assess susceptibility to photodegradation or hydrolysis under varying pH and temperature using UV-Vis spectroscopy or HPLC .
-
Melting point : Compare literature values (e.g., 114–116°C) to synthesized batches for purity verification .
- Data Table :
| Property | Value/Approach | Reference |
|---|---|---|
| Molecular Formula | C₈H₉ClO | |
| CAS Registry Number | 1321-23-9 | |
| Predicted logP | ~3.2 (ACD/Labs Percepta) | |
| Stability Testing | HPLC with UV detection at 254 nm |
Q. How can researchers validate the structural identity of synthesized this compound?
- Methodological Answer: Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks to reference data (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 157.03 and fragmentation patterns .
- Infrared (IR) spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .
Advanced Research Questions
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer:
-
Systematic literature review : Apply inclusion criteria (e.g., peer-reviewed studies, standardized dosing) as per toxicological profiles .
-
Meta-analysis : Normalize data using metrics like LD₅₀ (oral, rodent) or EC₅₀ (aquatic toxicity) to account for experimental variability .
-
In vitro/in vivo correlation : Use human cell lines (e.g., HepG2 for hepatotoxicity) to validate animal-derived data .
- Case Study :
A 2022 review screened 974 studies, identifying 95 relevant to chlorophenol toxicity. Discrepancies in aquatic toxicity were resolved by excluding non-standardized exposure models .
- Case Study :
Q. How can in silico models predict the environmental fate of this compound?
- Methodological Answer:
-
Persistence : Use EPI Suite to estimate biodegradation half-life (e.g., >60 days suggests recalcitrance) .
-
Bioaccumulation : Calculate BCF (bioconcentration factor) via molecular descriptors (e.g., logP >3 indicates high bioaccumulation risk) .
-
Degradation pathways : Simulate hydrolysis/oxidation products with software like SPARC or Gaussian .
- Data Table :
| Parameter | Tool/Prediction | Reference |
|---|---|---|
| Biodegradability | EPI Suite: "Not readily biodegradable" | |
| Hydrolysis Rate (pH 7) | SPARC: t₁/₂ = 120 days | |
| Atmospheric Oxidation | AOPWIN: Reacts with hydroxyl radicals |
Q. What advanced chromatographic techniques improve detection limits in trace analysis of this compound?
- Methodological Answer:
- HPLC-MS/MS : Use a C18 column with ESI-negative mode for enhanced sensitivity (LOD <0.1 µg/L) .
- Derivatization : Enhance volatility for GC-MS by silylation (e.g., BSTFA) to detect sub-ppb levels in soil .
- Quality Control : Spike recovery tests (85–115%) and inter-laboratory validation to minimize matrix effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
